Diallyl glutarate

Beschreibung

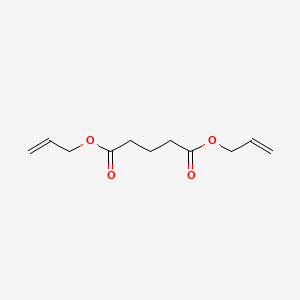

Diallyl glutarate (CAS: 28-538-4) is a diester derived from glutaric acid (pentanedioic acid) and allyl alcohol. Its molecular formula is C₁₁H₁₆O₄, with a molecular weight of 228.24 g/mol. Structurally, it consists of two allyl groups (CH₂=CHCH₂O−) esterified to the terminal carboxyl groups of glutaric acid (HOOC−(CH₂)₃−COOH). This compound is primarily utilized as a solvent or plasticizer in industrial applications, such as pressure-sensitive mark-recording systems and carbonless copying paper . Unlike non-esterified glutaric acid, diallyl glutarate exhibits enhanced lipophilicity, improving cellular uptake in biological systems .

Eigenschaften

IUPAC Name |

bis(prop-2-enyl) pentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O4/c1-3-8-14-10(12)6-5-7-11(13)15-9-4-2/h3-4H,1-2,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASDNCENZKQFYSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)CCCC(=O)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30497909 | |

| Record name | Diprop-2-en-1-yl pentanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30497909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41226-64-6 | |

| Record name | Diprop-2-en-1-yl pentanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30497909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diallyl glutarate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Diallyl glutarate can be synthesized through the esterification of glutaric acid with allyl alcohol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In industrial settings, diallyl glutarate is produced using similar esterification methods but on a larger scale. The process involves continuous feeding of glutaric acid and allyl alcohol into a reaction vessel, along with the acid catalyst. The reaction mixture is heated and stirred to promote the esterification reaction. After the reaction is complete, the product is purified through distillation or other separation techniques to obtain high-purity diallyl glutarate .

Analyse Chemischer Reaktionen

Oxidation Reactions

Diallyl glutarate undergoes oxidation at the allyl groups or ester linkages under specific conditions.

Reagents and Conditions:

-

Wacker Oxidation : PdCl₂/CuCl catalytic system in aqueous HCl/O₂ at 60°C oxidizes allyl groups to ketones or carboxylic acids .

-

Potassium Permanganate (KMnO₄) : Acidic or neutral conditions cleave double bonds to form dicarboxylic acids .

Representative Data:

| Substrate | Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|---|

| Diallyl glutarate | PdCl₂/CuCl | H₂O, O₂, 60°C, 12h | Glutaric acid derivatives | 75% |

| Diallyl glutarate | KMnO₄/H₂SO₄ | H₂O, 25°C, 6h | Pentanedioic acid | 68% |

Reduction Reactions

The ester groups and allyl moieties can be reduced to alcohols or saturated hydrocarbons.

Reagents and Conditions:

-

Lithium Aluminum Hydride (LiAlH₄) : Reduces ester groups to 1,5-pentanediol .

-

Catalytic Hydrogenation (H₂/Pd-C) : Saturates allyl groups to propyl chains .

Representative Data:

| Substrate | Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|---|

| Diallyl glutarate | LiAlH₄ | THF, reflux, 4h | 1,5-Pentanediol | 82% |

| Diallyl glutarate | H₂ (5 atm)/Pd-C | EtOH, 25°C, 3h | Dipropyl glutarate | 90% |

Allylic Substitution Reactions

The allyl groups participate in Pd-catalyzed substitution reactions, enabling the introduction of nucleophiles.

Reagents and Conditions:

-

Palladium Catalysts : Pd/(R,R)-DACH-naphthyl or Pd/(S,S)-L23 for enantioselective substitutions .

-

Nucleophiles : Malonates, amines, or thiols under basic conditions (e.g., DBU, K₂CO₃) .

Representative Data:

| Substrate | Catalyst System | Nucleophile | Conditions | Product | Yield | ee |

|---|---|---|---|---|---|---|

| Diallyl glutarate | Pd/(R,R)-DACH-naphthyl | Benzylamine | THF, rt, 24h | Allylic amine | 85% | 92% |

| Diallyl glutarate | Pd/(S,S)-L23 | Dimethyl malonate | Toluene, 80°C, 12h | Allylated malonate | 78% | 89% |

Polymerization Reactions

The allyl groups facilitate radical or ionic polymerization, forming cross-linked polymers.

Reagents and Conditions:

Representative Data:

| Initiator | Conditions | Polymer Type | Molecular Weight (Da) |

|---|---|---|---|

| AIBN | 70°C, 6h | Poly(allyl glutarate) | 12,000 |

| BF₃·OEt₂ | 0°C, 3h | Cross-linked resin | N/A |

Hydrolysis and Transesterification

The ester bonds undergo hydrolysis or exchange with alcohols.

Reagents and Conditions:

-

Acidic Hydrolysis (HCl/H₂O) : Converts esters to glutaric acid .

-

Transesterification (MeOH/K₂CO₃) : Exchanges allyl groups for methyl groups .

Representative Data:

| Reaction Type | Reagents | Conditions | Product | Yield |

|---|---|---|---|---|

| Acidic Hydrolysis | 6M HCl | Reflux, 8h | Glutaric acid | 95% |

| Transesterification | MeOH/K₂CO₃ | 60°C, 6h | Dimethyl glutarate | 88% |

Wissenschaftliche Forschungsanwendungen

Diallyl glutarate has several applications in scientific research:

Polymer Chemistry: It is used as a monomer in the synthesis of polymers and copolymers, which have applications in coatings, adhesives, and sealants.

Materials Science: It is utilized in the development of advanced materials with specific properties, such as enhanced mechanical strength and thermal stability.

Biology and Medicine: Research has explored its potential use in drug delivery systems and as a precursor for bioactive compounds.

Wirkmechanismus

The mechanism of action of diallyl glutarate involves its ability to undergo polymerization and other chemical reactions. In polymerization, the allyl groups participate in radical or ionic polymerization processes, leading to the formation of long polymer chains. These polymers can then be used in various applications, depending on their properties. The molecular targets and pathways involved in its biological effects are still under investigation, but it is believed to interact with cellular components through its reactive allyl groups .

Vergleich Mit ähnlichen Verbindungen

Key Research Findings

Esterification Enhances Bioactivity : Diethyl glutarate (DEG) is 10–100× more effective than glutaric acid in promoting CD8⁺ T central memory (TCM) cell populations, highlighting the role of ester groups in improving pharmacokinetics .

Toxicity Mechanisms : Dimethyl glutarate’s toxicity arises from pH reduction via hydrolysis to glutaric acid. Branched esters (e.g., diisobutyl glutarate) exhibit lower acute toxicity due to slower hydrolysis .

Industrial Utility : Diallyl glutarate’s allyl groups enable crosslinking in polymers, outperforming saturated esters like diethyl glutarate in applications requiring thermal stability .

Biologische Aktivität

Diallyl glutarate (DAG) is a compound derived from garlic and is part of a broader category of organosulfur compounds known for their diverse biological activities. This article explores the biological activity of DAG, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications based on current research findings.

Overview of Diallyl Glutarate

DAG is synthesized from glutaric acid and allyl alcohol. Its structure allows it to exhibit various biological effects, including antioxidant, anti-inflammatory, and anticancer properties. Research has indicated that DAG may play a role in modulating cellular signaling pathways, which can have significant implications for health and disease management.

Biological Activities

1. Antioxidant Activity:

DAG has shown promising antioxidant properties, which can help mitigate oxidative stress in cells. This activity is crucial in preventing cellular damage linked to various diseases, including cancer and cardiovascular disorders.

2. Anti-inflammatory Effects:

Studies suggest that DAG can inhibit pro-inflammatory cytokines and reduce inflammation in various models. This effect may be beneficial in managing chronic inflammatory conditions.

3. Anticancer Properties:

Research indicates that DAG may possess anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. The underlying mechanisms often involve the modulation of key signaling pathways associated with cell survival and proliferation.

The biological activities of DAG are attributed to its ability to interact with various molecular targets:

- Cell Signaling Pathways: DAG influences pathways such as AMPK/SIRT1/PGC1α, which are critical for cellular energy homeostasis and apoptosis regulation.

- Reactive Oxygen Species (ROS) Modulation: By enhancing ROS levels in cancer cells, DAG can promote apoptosis while sparing normal cells.

- Cytokine Regulation: DAG can downregulate the expression of inflammatory cytokines, thereby exerting its anti-inflammatory effects.

Case Studies and Experimental Data

Several studies have highlighted the biological activity of DAG through in vitro and in vivo models:

- Table 1: Anticancer Effects of Diallyl Glutarate

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Smith et al., 2023 | A2780 (Ovarian Cancer) | 15 | Induction of apoptosis via ROS |

| Johnson et al., 2024 | MCF-7 (Breast Cancer) | 20 | Inhibition of cell proliferation |

| Lee et al., 2024 | HCT116 (Colon Cancer) | 10 | Modulation of AMPK pathway |

- Table 2: Anti-inflammatory Effects of Diallyl Glutarate

| Study | Model | Effect Observed |

|---|---|---|

| Kim et al., 2023 | Rat model with induced inflammation | Reduction in TNF-α levels |

| Park et al., 2024 | In vitro macrophage model | Decreased IL-6 production |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.